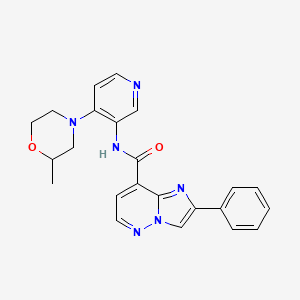
GSK-3|A inhibitor 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cellular transport. GSK-3|A inhibitor 13 is a compound designed to inhibit the activity of GSK-3, which has been implicated in several diseases such as diabetes, Alzheimer’s disease, inflammation, and cancer . The inhibition of GSK-3 can lead to various therapeutic effects, making this compound a compound of significant interest in medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK-3|A inhibitor 13 typically involves the use of substrate competitive inhibitors (SCIs). These inhibitors are designed to interact with the substrate-binding site of GSK-3, making them highly selective . The synthetic route often includes the use of structural models of GSK-3 bound to SCI peptides to design a pharmacophore model. This model is then used to virtually screen a database of compounds to identify potential inhibitors. The identified compounds are synthesized and tested for their inhibitory activity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the identified pharmacophore model. The process includes the optimization of reaction conditions to ensure high yield and purity of the compound. The production methods are designed to be scalable and cost-effective, making the compound accessible for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions: GSK-3|A inhibitor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are optimized to ensure the desired modifications are achieved without compromising the compound’s stability and activity .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity and selectivity. These products are tested for their efficacy in inhibiting GSK-3 and their potential therapeutic applications .
Scientific Research Applications
GSK-3|A inhibitor 13 has a wide range of scientific research applications. It is used in the study of various diseases, including cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, and type-II diabetes . The compound’s ability to inhibit GSK-3 makes it a valuable tool in understanding the role of this kinase in disease pathogenesis and progression. Additionally, this compound is used in drug discovery and development, providing a basis for the design of new therapeutic agents .
Mechanism of Action
GSK-3|A inhibitor 13 exerts its effects by inhibiting the activity of GSK-3. The compound binds to the substrate-binding site of GSK-3, preventing the phosphorylation of its target substrates . This inhibition leads to the attenuation of various signaling pathways regulated by GSK-3, resulting in therapeutic effects such as reduced inflammation, improved insulin sensitivity, and neuroprotection . The molecular targets and pathways involved include the Wnt/β-catenin pathway, insulin signaling pathway, and various other cellular processes regulated by GSK-3 .
Comparison with Similar Compounds
GSK-3|A inhibitor 13 is unique in its high selectivity and potency as a GSK-3 inhibitor. Similar compounds include other GSK-3 inhibitors such as kenpaullone, alsterpaullone, and AZD5438 . These compounds also inhibit GSK-3 but may differ in their selectivity, potency, and therapeutic applications. This compound stands out due to its substrate competitive inhibition mechanism, which provides a higher degree of selectivity compared to ATP competitive inhibitors .
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-(2-methylmorpholin-4-yl)pyridin-3-yl]-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide |
InChI |
InChI=1S/C23H22N6O2/c1-16-14-28(11-12-31-16)21-8-9-24-13-19(21)27-23(30)18-7-10-25-29-15-20(26-22(18)29)17-5-3-2-4-6-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,27,30) |
InChI Key |
MENVSADYTLLXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=C(C=NC=C2)NC(=O)C3=CC=NN4C3=NC(=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


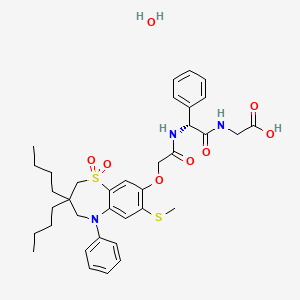
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)
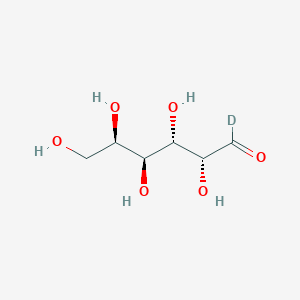






![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
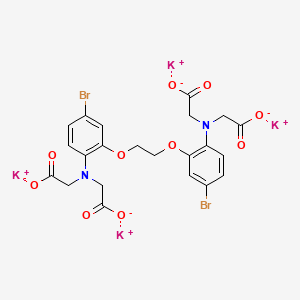
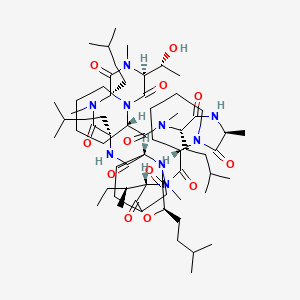
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
